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Abstract

The compound 1-(6-chloropyrazin-2-yl)azepane represents a novel chemical entity for which
no direct biological data has been publicly reported. Its structure, however, combines two
pharmacologically significant scaffolds: the 6-chloropyrazine moiety and the azepane ring. This
guide provides a comprehensive, predictive analysis of its potential biological targets, grounded
in the established pharmacology of these constituent fragments. We will explore likely target
classes, including protein kinases, G-Protein Coupled Receptors (GPCRs), and other enzymes
and ion channels. For each potential target, we will present the scientific rationale, supporting
data from structurally related compounds, and detailed, field-proven experimental protocols for
validation. This document is intended for researchers, medicinal chemists, and drug
development professionals seeking to initiate an investigation into the therapeutic potential of
this and similar molecules.
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Introduction: A Predictive Approach to a Novel
Scaffold

The discovery of a new chemical entity (NCE) like 1-(6-chloropyrazin-2-yl)azepane presents
both an opportunity and a challenge. The opportunity lies in its potential for novel
pharmacology; the challenge is the absence of a defined biological target, which is the first step
in a target-based drug discovery paradigm. The molecule's structure is a hybrid of a 6-
chloropyrazine ring, a common feature in molecules targeting kinases and various enzymes,
and an azepane ring, a seven-membered saturated heterocycle known for its conformational
flexibility and presence in centrally active agents.[1][2]

Given the lack of empirical data for this specific compound, a rational, predictive approach is
the most efficient starting point. This guide will leverage structure-activity relationship (SAR)
data from public databases and the scientific literature to build a robust hypothesis-driven
framework for target identification and validation. We will proceed from broad, in silico
predictions to specific, high-throughput screening funnels and detailed confirmatory assays.

Foundational Strategy: In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can
efficiently scan the entire proteome to identify potential targets based on structural and
chemical similarities to known ligands.[3][4] This process, often termed in silico target
prediction or reverse docking, serves to prioritize experimental efforts.

Rationale for a Computational First-Pass

The core principle is that structurally similar molecules often exhibit similar polypharmacology.
By comparing the 2D and 3D features of 1-(6-chloropyrazin-2-yl)azepane against extensive
databases of compounds with known biological targets (e.g., ChEMBL, DrugBank), we can
generate a ranked list of probable protein interactors.[5] This approach is cost-effective and can
reveal unexpected therapeutic possibilities.

Recommended In Silico Workflow

¢ Ligand-Based Screening: Utilize platforms like SwissTargetPrediction or SuperPred to
identify potential targets based on 2D and 3D chemical similarity to known bioactive
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molecules.[6]

Structure-Based Screening (Inverse Docking): If a high-quality 3D model of the compound
can be generated, it can be computationally docked against a library of protein binding sites
(e.g., the Protein Data Bank) to predict binding affinities and identify potential targets.[7]

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical
features of the 6-chloropyrazine and azepane scaffolds and screen it against a database of
protein structures.

Data Consolidation and Prioritization: Integrate the results from all computational methods.
Targets that are predicted by multiple, orthogonal approaches should be prioritized for
experimental validation.
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Caption: A streamlined workflow for target identification.

Potential Target Class I: Protein Kinases

The pyrazine scaffold is a well-established "privileged structure” in kinase inhibitor design. Its
nitrogen atoms can act as key hydrogen bond acceptors, mimicking the hinge-binding motif of
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ATP. The 6-chloro substitution can provide additional interactions or serve as a synthetic

handle.

Rationale and Supporting Evidence

Numerous pyrazine-containing compounds have been developed as potent kinase inhibitors. A
notable example is the discovery of pyrazine-pyridine biheteroaryls as selective Vascular
Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[8] Additionally, pyrazine
derivatives have shown inhibitory activity against Casein Kinase 2 (CK2), a constitutively active
serine/threonine kinase implicated in cancer.[9] The fusion of a heterocyclic ring system
(azepane) to the pyrazine core could confer novel selectivity across the kinome.

Proposed Experimental Validation Workflow

A tiered approach is recommended, starting with a broad screen and narrowing down to

specific targets.
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Caption: A tiered workflow for kinase target validation.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™")
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This protocol describes a universal, luminescence-based assay to measure the activity of any
ADP-generating enzyme, making it ideal for confirming hits from a primary screen.[10]

Materials:

ADP-Glo™ Kinase Assay Kit (Promega)

o Recombinant kinase enzyme and corresponding substrate
e 1-(6-Chloropyrazin-2-yl)azepane (test compound)

o Staurosporine or other appropriate positive control inhibitor
o Kinase buffer (specific to the enzyme)

o White, opaque 384-well assay plates

o Multichannel pipettes and a plate-reading luminometer
Procedure:

o Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in
DMSO, starting at 1 mM. Then, dilute these concentrations into the appropriate kinase buffer.

e Kinase Reaction Setup:

o To each well of a 384-well plate, add 2.5 pL of the test compound dilution or control
(DMSO for no inhibition, staurosporine for positive control).

o Add 2.5 uL of a 2X kinase/substrate mixture in kinase buffer.

o Add 5 pL of a 2X ATP solution to initiate the reaction. The final reaction volume is 10 pL.
The final ATP concentration should be at or near the Km for the specific kinase.

 Incubation: Incubate the plate at room temperature for 60 minutes. The time may need
optimization depending on the kinase's activity.

o ADP-Glo™ Reagent Addition:
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o Add 10 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate at room temperature for 40 minutes.

» Kinase Detection Reagent Addition:

o Add 20 pL of Kinase Detection Reagent to each well to convert the generated ADP into
ATP, which then drives a luciferase reaction.

o Incubate at room temperature for 30-60 minutes to allow the luminescent signal to
develop.

» Data Acquisition: Measure luminescence using a plate-reading luminometer.

« Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot
percent inhibition versus compound concentration and fit the data to a four-parameter logistic
equation to determine the IC50 value.

Potential Target Class Il: GPCRs and
Neurotransmitter Transporters

The azepane scaffold is a key component in numerous centrally active drugs.[1] Its
conformational flexibility allows it to adapt to the complex binding pockets of GPCRs and
transporters.[1] Recent explorations of novel bicyclic azepanes have identified potent inhibitors
of monoamine transporters like the norepinephrine transporter (NET) and dopamine transporter
(DAT), as well as activity at the sigma-1 receptor (0-1R).[11][12]

Rationale and Supporting Evidence

The combination of the azepane's 3D structure with the aromatic, electron-rich pyrazine ring
could lead to interactions with key residues in the transmembrane domains of GPCRs or the
binding sites of transporters. Structurally related oxazolo[3,4-a]pyrazine derivatives have been
identified as antagonists of the Neuropeptide S Receptor (NPSR), a GPCR involved in anxiety
and substance abuse. This provides a strong rationale for screening 1-(6-chloropyrazin-2-
yl)azepane against a panel of CNS-related receptors and transporters.

© 2026 BenchChem. All rights reserved. 8/19 Tech Support


https://jopir.in/index.php/journals/article/download/501/462
https://jopir.in/index.php/journals/article/download/501/462
https://pubmed.ncbi.nlm.nih.gov/40274264/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02549
https://www.benchchem.com/product/b1527807/docs?utm_src=pdf-body#1-6-chloropyrazin-2-yl-azepane-potential-biological-targets
https://www.benchchem.com/product/b1527807/docs?utm_src=pdf-body#1-6-chloropyrazin-2-yl-azepane-potential-biological-targets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Table 1: Biological Activities of Representative Azepane-Containing Compounds

Reported Activity

Compound Class Target(s) . Reference
(IC50/Ki)
N-Benzylated Bicyclic
NET, DAT, 0-1R < 100 nM (IC50) [11]
Azepane
Oxazolo[3,4- Neuropeptide S
) Nanomolar range
alpyrazine Receptor (NPSR)
o Monoamine o
Azepane Derivatives Potent Inhibition [12]
Transporters

Proposed Experimental Validation Workflow

A common workflow for GPCRs involves a primary binding assay to determine affinity, followed
by a functional assay to determine efficacy (agonist, antagonist, or inverse agonist).
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Caption: A standard workflow for GPCR and transporter screening.
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Protocol: Calcium Mobilization Assay for Gg-Coupled
GPCRs

This protocol describes a common functional assay for GPCRs that signal through the Gaq
pathway, leading to an increase in intracellular calcium.

Materials:

HEK293 cells (or other suitable host) stably expressing the target GPCR.

e Fluo-4 AM or other calcium-sensitive fluorescent dye.

e Assay buffer (e.g., HBSS with 20 mM HEPES).

¢ Test compound and known agonist/antagonist for the target receptor.

e Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).
» Black-walled, clear-bottom 384-well microplates.

o Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:

o Cell Plating: Seed the recombinant cells into 384-well plates at an appropriate density (e.g.,
10,000 cells/well) and allow them to adhere overnight.

e Dye Loading:

o Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 uM Fluo-4 AM) and
probenecid (e.g., 2.5 mM) in assay buffer.

o Remove the cell culture medium from the plate and add 20 pL of loading buffer to each
well.

o Incubate the plate for 60 minutes at 37°C in the dark.

e Compound Preparation (Antagonist Mode):

© 2026 BenchChem. All rights reserved. 11/19 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Prepare serial dilutions of the test compound in assay buffer at 4X the final desired
concentration.

o Add 10 pL of the diluted test compound to the appropriate wells.

o Incubate for 15-30 minutes at room temperature.

e Agonist Preparation: Prepare the known receptor agonist in assay buffer at 4X its EC80
concentration.

o Data Acquisition:

o

Place the cell plate into the fluorescent plate reader and allow the temperature to
equilibrate.

Measure baseline fluorescence for 10-20 seconds.

o

[¢]

Use the instrument's automated injector to add 10 uL of the agonist solution to all wells.

[¢]

Immediately begin measuring the fluorescence signal every 1-2 seconds for a period of 2-
3 minutes.

o Data Analysis:
o Calculate the change in fluorescence (AF) from baseline for each well.

o For antagonist determination, plot the agonist response versus the concentration of the
test compound.

o Fit the data to a four-parameter logistic equation to determine the 1C50 of the antagonist.

Other Potential Target Classes

Based on the known activities of the constituent scaffolds, other enzyme and ion channel
families warrant investigation.

o Protein Tyrosine Phosphatases (PTPs): Azepane derivatives have recently been reported as
dual inhibitors of PTPN1 and PTPN2, which are negative regulators of immune signaling
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pathways and are considered attractive targets in immuno-oncology.[13]

o Epithelial Sodium Channel (ENaC): Diamino-chloropyrazine derivatives, such as amiloride,
are known blockers of ENaC.[14] This target is relevant for diseases like cystic fibrosis.

o Anti-Tubercular Targets: The 6-chloropyrazine-2-carboxamide scaffold is a known
pharmacophore for anti-tubercular agents. Molecular docking studies suggest these
compounds may target enzymes like InhA in Mycobacterium tuberculosis.[15]

For these targets, specific enzymatic or electrophysiological assays would be required for
validation. For example, PTP activity can be measured using a colorimetric assay with a
substrate like p-nitrophenyl phosphate (pNPP), while ENaC activity is typically measured using
Ussing chamber or patch-clamp electrophysiology.

Summary and Future Directions

The novel compound 1-(6-chloropyrazin-2-yl)azepane holds considerable therapeutic
potential due to its hybrid structure. While empirical data is absent, a robust, hypothesis-driven
investigation can be initiated based on the known pharmacology of its core fragments.

Table 2: Summary of Predicted Target Classes and Rationale
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known activity.

The most logical path forward is to first perform broad, cost-effective panel screenings against
kinases and CNS receptors/transporters. Positive hits from these screens would then dictate
the direction of more focused medicinal chemistry and biology efforts. A parallel phenotypic
screen, for example in a panel of cancer cell lines, could also provide an unbiased route to
identifying its mechanism of action, followed by target deconvolution studies.[16][17] This dual
approach—combining hypothesis-driven target prediction with unbiased phenotypic screening
—offers the highest probability of successfully elucidating the biological function of this
promising new molecule.

References
» Computational/in silico methods in drug target and lead prediction - PMC. Available at: [Link]
o Target Deconvolution | Drug Discovery | CRO services. Available at: [Link]

o 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. Available at:
[Link]

© 2026 BenchChem. All rights reserved. 14 /19 Tech Support


https://www.oncodesign-services.com/explore/target-deconvolution/
https://pubmed.ncbi.nlm.nih.gov/17917669/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8294656/
https://www.oncodesign-services.com/target-validation/target-deconvolution/
https://www.technologynetworks.com/drug-discovery/lists/5-target-deconvolution-approaches-in-drug-discovery-312204
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Full article: Computational approaches for drug target identification in pathogenic diseases.
Available at: [Link]

Identifying novel drug targets with computational precision - ScienceDirect. Available at:
[Link]

In Silico Target Prediction for Small Molecules - PubMed. Available at: [Link]

Synthesis and structure-activity optimization of azepane-containing derivatives as
PTPN2/PTPNL1 inhibitors - PubMed. Available at: [Link]

Synthesis and Structure—Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel,
Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors - ACS
Publications. Available at: [Link]

Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of
2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed. Available at: [Link]

Computational Method for Drug Target Search and Application in Drug Discovery -
DSpace@MIT. Available at: [Link]

Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer
cell lines - PubMed. Available at: [Link]

Target deconvolution strategies in drug discovery - PubMed. Available at: [Link]
Full article: Validation guidelines for drug-target prediction methods. Available at: [Link]

Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of
Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

Target Deconvolution - Creative Biolabs. Available at: [Link]

Target deconvolution strategies in drug discovery | Request PDF - ResearchGate. Available
at: [Link]

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available at:
[Link]

© 2026 BenchChem. All rights reserved. 15/19 Tech Support


https://www.tandfonline.com/doi/full/10.1517/17460441.2011.601550
https://www.sciencedirect.com/science/article/pii/B9780443153099000186
https://pubmed.ncbi.nlm.nih.gov/30519953/
https://pubmed.ncbi.nlm.nih.gov/38604096/
https://pubs.acs.org/doi/10.1021/jm0501193
https://pubmed.ncbi.nlm.nih.gov/18683226/
https://dspace.mit.edu/handle/1721.1/4507
https://pubmed.ncbi.nlm.nih.gov/20888277/
https://pubmed.ncbi.nlm.nih.gov/17917669/
https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2430955
https://www.jopir.com/index.php/jopir/article/view/178
https://www.creative-biolabs.com/drug-discovery/target-deconvolution.htm
https://www.researchgate.net/publication/5863262_Target_deconvolution_strategies_in_drug_discovery
https://www.researchgate.net/publication/329432470_In_Silico_Target_Prediction_for_Small_Molecules_Methods_and_Protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Structure—Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the
Discovery of a Novel Neuropeptide. Available at: [Link]

CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of
Chemistry. Available at: [Link]

Kinome-wide polypharmacology profiling of small molecules by multi-task graph
isomorphism network approach - PMC. Available at: [Link]

GPCRs Revisited: New Insights Lead to Novel Drugs - PMC. Available at: [Link]

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a
Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed. Available at: [Link]

Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction
- SciSpace. Available at: [Link]

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a
Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry -
ACS Publications. Available at: [Link]

In silico prediction of novel therapeutic targets using gene—disease association data.
Available at: [Link]

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a
Chiral Bicyclic Azepane with Potent Neuropharmacology | Request PDF - ResearchGate.
Available at: [Link]

1-(6-chloropyrazin-2-yl)azepane (C10H14CIN3) - PubChemlLite. Available at: [Link]
In Silico Target Prediction for Small Molecules - OUCI. Available at: [Link]

Validation guidelines for drug-target prediction methods - Taylor & Francis Group - Figshare.
Available at: [Link]

Validation guidelines for drug-target prediction methods - PubMed. Available at: [Link]

© 2026 BenchChem. All rights reserved. 16/19 Tech Support


https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02223
https://pubs.rsc.org/en/content/chapter/bk9781788012028-00009/978-1-78801-202-8
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9356064/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4062624/
https://pubmed.ncbi.nlm.nih.gov/38722956/
https://typeset.io/papers/finding-new-molecular-targets-of-familiar-natural-products-4p9q54d60l
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00412
https://bmcbioinformatics.biomedcentral.com/articles/10.1186/s12859-019-2909-9
https://www.researchgate.net/publication/380456187_Exploring_Simple_Drug_Scaffolds_from_the_Generated_Database_Chemical_Space_Reveals_a_Chiral_Bicyclic_Azepane_with_Potent_Neuropharmacology
https://www.benchchem.com/product/b1527807/docs?utm_src=pdf-body#1-6-chloropyrazin-2-yl-azepane-potential-biological-targets
https://pubchemlite.deep-impact.at/compound/UPIUWWQVYQXMQN-UHFFFAOYSA-N
https://ouci.dntb.gov.ua/en/works/CN-0f1e8a26/
https://figshare.com/articles/journal_contribution/Validation_guidelines_for_drug-target_prediction_methods/25732161
https://pubmed.ncbi.nlm.nih.gov/39568436/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Target Identification and Validation (Small Molecules) - University College London. Available
at: [Link]

Recent progress in assays for GPCR drug discovery. Available at: [Link]

Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives.
Available at: [Link]

6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and
modeling studies - PubMed. Available at: [Link]

Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening
Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. Available at: [Link]

Molecular Target Validation in preclinical drug discovery. Available at: [Link]

DEL Screening Methods To Find High-Quality and Structurally Diverse Novel Hits as Starting
Points for New GPCR Modulators - X-Chem. Available at: [Link]

Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-
precision drug discovery | Briefings in Bioinformatics | Oxford Academic. Available at: [Link]

Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives -
ResearchGate. Available at: [Link]

Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-
dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial
sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease -
PubMed. Available at: [Link]

Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered
Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies -
ResearchGate. Available at: [Link]

Azepane - Wikipedia. Available at: [Link]

© 2026 BenchChem. All rights reserved. 17 /19 Tech Support


https://www.ucl.ac.uk/translational-research/about-tro/therapeutic-innovation-networks/small-molecules-tin/target-identification-and-validation
https://journals.physiology.org/doi/full/10.1152/ajpcell.00091.2021
https://iopscience.iop.org/article/10.1088/1757-899X/833/1/012002
https://pubmed.ncbi.nlm.nih.gov/12190322/
https://pharmafeatures.com/unlocking-gpcr-mysteries-how-surface-plasmon-resonance-fragment-screening-revolutionizes-drug-discovery-for-membrane-proteins/
https://www.drugtargetreview.com/article/12111/molecular-target-validation-in-preclinical-drug-discovery/
https://www.x-chemrx.com/publication/del-screening-methods-to-find-high-quality-and-structurally-diverse-novel-hits-as-starting-points-for-new-gpcr-modulators/
https://academic.oup.com/bib/article/25/5/bbae399/7765108
https://www.researchgate.net/publication/338459419_Synthesis_and_molecular_docking_study_of_6-chloropyrazine-2-carboxylic_acid_derivatives
https://pubmed.ncbi.nlm.nih.gov/18218832/
https://www.researchgate.net/publication/384918667_Assessment_of_the_Antimicrobial_and_Antiproliferative_Activities_of_Chloropyrazine-Tethered_Pyrimidine_Derivatives_In_Vitro_Molecular_Docking_and_In-Silico_Drug-Likeness_Studies
https://en.wikipedia.org/wiki/Azepane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. jopir.in [jopir.in]
2. pdf.benchchem.com [pdf.benchchem.com]

3. Computational/in silico methods in drug target and lead prediction - PMC
[pmc.ncbi.nim.nih.gov]

4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nim.nih.gov]
5. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]
6. scispace.com [scispace.com]

7. Computational Method for Drug Target Search and Application in Drug Discovery
[dspace.mit.edu]

8. pubs.acs.org [pubs.acs.org]

9. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation
of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform
[worldwide.promega.com]

11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals
a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed
[pubmed.ncbi.nim.nih.gov]

12. pubs.acs.org [pubs.acs.org]

13. Targeting disease: Computational approaches for drug target identification - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-
dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial
sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease -
PubMed [pubmed.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

© 2026 BenchChem. All rights reserved. 18/19 Tech Support


https://www.benchchem.com/product/b1527807?utm_src=pdf-custom-synthesis#bc-rfq
https://jopir.in/index.php/journals/article/download/501/462
https://pdf.benchchem.com/2853/A_Technical_Guide_to_the_Potential_Biological_Activity_of_the_Azepane_2_4_dione_Scaffold.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7673338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7673338/
https://pubmed.ncbi.nlm.nih.gov/30519953/
https://ouci.dntb.gov.ua/en/works/4boRLXLl/
https://scispace.com/pdf/finding-new-molecular-targets-of-familiar-natural-products-31aqn2hbor.pdf
https://dspace.mit.edu/handle/1721.1/3777
https://dspace.mit.edu/handle/1721.1/3777
https://pubs.acs.org/doi/10.1021/jm058205b
https://pubmed.ncbi.nlm.nih.gov/18763715/
https://pubmed.ncbi.nlm.nih.gov/18763715/
https://pubmed.ncbi.nlm.nih.gov/18763715/
https://worldwide.promega.com/resources/pubhub/screening-and-profiling-kinase-inhibitors-with-a-luminescent-adp-detection-platform/
https://worldwide.promega.com/resources/pubhub/screening-and-profiling-kinase-inhibitors-with-a-luminescent-adp-detection-platform/
https://pubmed.ncbi.nlm.nih.gov/40274264/
https://pubmed.ncbi.nlm.nih.gov/40274264/
https://pubmed.ncbi.nlm.nih.gov/40274264/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02549
https://pubmed.ncbi.nlm.nih.gov/40175040/
https://pubmed.ncbi.nlm.nih.gov/40175040/
https://pubmed.ncbi.nlm.nih.gov/18218832/
https://pubmed.ncbi.nlm.nih.gov/18218832/
https://pubmed.ncbi.nlm.nih.gov/18218832/
https://pubmed.ncbi.nlm.nih.gov/18218832/
https://www.researchgate.net/publication/342608406_Synthesis_and_molecular_docking_study_of_6-chloropyrazine-2-carboxylic_acid_derivatives/fulltext/5efcca1e299bf18816f6507e/Synthesis-and-molecular-docking-study-of-6-chloropyrazine-2-carboxylic-acid-derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 16. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
e 17. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nim.nih.gov]

e To cite this document: BenchChem. ["1-(6-Chloropyrazin-2-yl)azepane" potential biological
targets]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1527807/docs#1-6-chloropyrazin-2-yl-azepane-
potential-biological-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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